molecular formula C21H20BrP B072289 Allyltriphenylphosphonium bromide CAS No. 1560-54-9

Allyltriphenylphosphonium bromide

Cat. No. B072289
CAS RN: 1560-54-9
M. Wt: 383.3 g/mol
InChI Key: FWYKRJUVEOBFGH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of allyltriphenylphosphonium compounds often involves the reaction of triphenylphosphine with suitable allylic or bromine-containing reagents. For instance, allyltriphenylphosphonium peroxodisulfate is prepared efficiently for oxidation reactions (Tajbakhsh, Lakouraj, & Fadavi, 2004). Additionally, the synthesis and characterization of allyl phosphonium salt electrolytes highlight the versatility of these compounds in various applications (Shao, 2011).

Molecular Structure Analysis

The molecular structure of bromotriphenylphosphonium tribromide, closely related to allyltriphenylphosphonium bromide, has been elucidated through crystallographic studies, revealing a slightly irregular tetrahedral geometry around the phosphorus atom (Vogt, Trojanov, & Rybakov, 1993). This detailed structural analysis provides insights into the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Allyltriphenylphosphonium bromide is instrumental in a variety of chemical reactions, such as the synthesis of conjugated olefins from allylic acetates and aldehydes, demonstrating its utility in organic synthesis (Tsukahara, Kinoshita, Inomata, & Kotake, 1984). Furthermore, its role in the oxidation of alcohols and silyl ethers underscores the compound's versatility as a reagent (Tajbakhsh et al., 2004).

Physical Properties Analysis

The physical properties of allyltriphenylphosphonium bromide derivatives, such as their aggregation behavior in aqueous solutions, have been systematically studied, revealing the effects of alkyl chain length on micelle formation and surface potential (Gainanova et al., 2012). These properties are crucial for understanding the applications of these compounds in surfactant and micellar systems.

Chemical Properties Analysis

The chemical behavior of allyltriphenylphosphonium bromide and its derivatives, including reactions with potassium tert-butoxide leading to high yields of propyldiphenylphosphine oxides, highlights the reactivity and potential of these compounds in synthetic chemistry (Grigoryan, 2014).

Scientific Research Applications

Application 1: Solubility in Supercritical Carbon Dioxide

  • Summary of Application : Allyltriphenylphosphonium bromide (ATPPB) is used to prepare deep eutectic solvents (DESs), which are then studied for their solubility in supercritical carbon dioxide .
  • Methods of Application : Two distinct DESs were prepared by combining ATPPB as a hydrogen bond acceptor (HBA) and ethylene glycol as a hydrogen bond donor (HBD) at molar ratios of 6:1 and 8:1, respectively . The solubility of these DESs in supercritical carbon dioxide was then investigated, with ethanol serving as a cosolvent, under varying conditions of temperatures and pressures .
  • Results : It was found that higher molar ratios between ethylene glycol and ATPPB resulted in significantly higher pressures required for the solubility of DES . The experimental data exhibited robust correlation with three models: the modified Chrastil equation, the Kumar–Johnston equation, and the Adachi–Lu equation .

Application 2: Synthesis of Phosphonium Hexatungstate Complexes

  • Summary of Application : ATPPB is used in the synthesis of new phosphonium hexatungstate compounds .
  • Methods of Application : Sodium tungstate reacted with ATPPB in the presence of hydrochloric acid to yield new phosphonium hexatungstate compounds . These compounds were then structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .
  • Results : The crystal structure analyses of these compounds showed that hexatungstate anions were isolated and the distance between the anions increases with increase in the bulkiness of the surrounding phosphonium cations . Thermal stability and heat absorption of all six compounds were evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Application 3: Preparation of Deep Eutectic Solvents

  • Summary of Application : Allyltriphenylphosphonium bromide (ATPPB) is used to prepare deep eutectic solvents (DESs) .
  • Methods of Application : Two distinct DESs were prepared by combining ATPPB as a hydrogen bond acceptor (HBA) and ethylene glycol as a hydrogen bond donor (HBD) at molar ratios of 6:1 and 8:1, respectively .
  • Results : The solubility of these DESs in supercritical carbon dioxide was then investigated .

Application 4: Synthesis of Phosphonium Hexatungstate Complexes

  • Summary of Application : ATPPB is used in the synthesis of new phosphonium hexatungstate compounds .
  • Methods of Application : Sodium tungstate reacted with ATPPB in the presence of hydrochloric acid to yield new phosphonium hexatungstate compounds . These compounds were then structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .
  • Results : The crystal structure analyses of these compounds showed that hexatungstate anions were isolated and the distance between the anions increases with increase in the bulkiness of the surrounding phosphonium cations . Thermal stability and heat absorption of all six compounds were evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Application 5: Preparation of a Diol and Carbamate Chemistry Library

  • Summary of Application : Allyltriphenylphosphonium bromide is used in the preparation of a diol and carbamate chemistry library .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of ATPPB with various diols and carbamates .
  • Results : The results of this application are not specified in the source .

Application 6: Olefination of N-Sulfonyl Imines

  • Summary of Application : ATPPB is used in the olefination of N-sulfonyl imines, which is a key step in the stereoselective synthesis of vinyl arenes .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of ATPPB with N-sulfonyl imines .
  • Results : The results of this application are not specified in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Allyltriphenylphosphonium bromide has been used in the preparation of Deep Eutectic Solvents (DESs) and its solubility in supercritical carbon dioxide, with ethanol serving as a cosolvent, has been studied . This suggests potential future directions in the field of green chemistry and sustainable processes.

properties

IUPAC Name

triphenyl(prop-2-enyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYKRJUVEOBFGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935337
Record name Triphenyl(prop-2-en-1-yl)phosphanium bromide
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Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Allyltriphenylphosphonium bromide

CAS RN

1560-54-9
Record name Phosphonium, triphenyl-2-propen-1-yl-, bromide (1:1)
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Record name Allyltriphenylphosphonium bromide
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Record name Allyltriphenylphosphonium bromide
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Record name Triphenyl(prop-2-en-1-yl)phosphanium bromide
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Record name Allyltriphenylphosphonium bromide
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Record name ALLYLTRIPHENYLPHOSPHONIUM BROMIDE
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Synthesis routes and methods

Procedure details

86.7 parts of triphenylphosphine was dissolved in 200 parts of xylene and 40.0 parts of allyl bromide was added thereto. The mixture was gradually heated and allowed to react at 134° C. for 3 hr. After the mixture was cooled to 30° C., the resulting colorless crystals were collected by filtration and washed with toluene to obtain 122.7 parts of allyltriphenylphosphonium bromide (compound No. 16).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
337
Citations
H Ghaedi, M Ayoub, S Sufian, SM Hailegiorgis… - Thermochimica …, 2017 - Elsevier
… In this work, DES namely allyltriphenylphosphonium bromide- triethylene glycol (ATPPB-TEG) was prepared by using three molar ratios; ie,1:4, 1:10, and 1:16 of salt to HBDs. The …
Number of citations: 23 www.sciencedirect.com
YK Park, J Lee - Journal of Solution Chemistry, 2023 - Springer
… Another is prepared by allyltriphenylphosphonium bromide (ATPPB) as an HBA and ethylene glycol as an HBD to investigate the effect of the molecular structure of the HBA on the …
Number of citations: 2 link.springer.com
J Qin, W Zhang, R Yang - Polymer Composites, 2021 - Wiley Online Library
… enhance the flame retardancy of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) on epoxy resins (EPs), by addition reaction with allyltriphenylphosphonium bromide (…
KW Ratts, RD Partos - Journal of the American Chemical Society, 1969 - ACS Publications
2-Bromo-3, 3-diphenylallyltriphenylphosphonium bromide, upon treatment with 1 equiv of base, yields 3, 3-diphenylallenyltriphenylphosphonium bromide, whereas excess base …
Number of citations: 2 pubs.acs.org
JG Thompson - 1968 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 68-17,856 THOMPSON, John Guthrie, 1941- REACTIONS OF PKOSPHONIUM SALTS: REACTIONS OF CYCLOPROFYL- AND …
Number of citations: 0 search.proquest.com
JM Swan, SHB Wright - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… Allyltriphenylphosphonium bromide was heated in boiling cyanomethane (50 ml) containing triethylamine (2 drops) for 3 hr. The solution was evaporated and the residue crystallized …
Number of citations: 1 www.publish.csiro.au
EE Schweizer, CJ Berninger - Chemical Communications (London), 1965 - pubs.rsc.org
(I) in dimethylformamide gave 2, 2-dimethyl-3-chromene (IIIa) in 40% yield. An analytical sample3 has bp 94"/11 mm., n:" 1.5496. The previously reported4 preparation of 3-chromene (V…
Number of citations: 7 pubs.rsc.org
EE Shattle, ZM Elshawi, SM Khalil… - American Journal of …, 2023 - researchgate.net
Theoretical calculations were performed on the phosphonium compounds as corrosion inhibitors for iron with complete optimization of geometrical parameters. The semi empirical …
Number of citations: 0 www.researchgate.net
M Selva, A Perosa, G Fiorani - Organophosphorus Chemistry, 2019 - books.google.com
… eutectic solvents (PDESs) prepared upon mixing allyltriphenylphosphonium bromide-diethylene glycol (ATPPB-DEG) and allyltriphenylphosphonium bromide-triethylene glycol (ATPPB-…
Number of citations: 5 www.google.com
M Selva, A Perosa, M Noè - Organophosphorus Chem, 2015 - books.google.com
… A Brønsted acidic deep eutectic solvent was obtained from allyltriphenylphosphonium bromide and p-toluenesulfonic acid. This binary system was successfully used for the preparation …
Number of citations: 3 www.google.com

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